molecular formula C21H23NO7S2 B2763737 N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide CAS No. 877816-61-0

N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2763737
CAS No.: 877816-61-0
M. Wt: 465.54
InChI Key: YBVXRPLELVRGAD-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features a furan ring, a tosyl group, and a dimethoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with biological targets. The furan ring can interact with enzymes or receptors, potentially inhibiting their activity. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide is unique due to the combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7S2/c1-15-6-8-16(9-7-15)30(23,24)21(19-5-4-12-29-19)14-22-31(25,26)17-10-11-18(27-2)20(13-17)28-3/h4-13,21-22H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVXRPLELVRGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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